molecular formula C17H14Cl2N4O2 B2393802 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1070961-95-3

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2393802
CAS No.: 1070961-95-3
M. Wt: 377.23
InChI Key: NQWWXAYMCYLMOF-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,5-dichlorophenyl group: This step usually involves a substitution reaction where the 3,5-dichlorophenyl group is introduced onto the urea moiety.

    Final assembly: The final step involves coupling the pyrido[1,2-a]pyrimidin-4-one core with the 3,5-dichlorophenyl group under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dichlorophenyl)-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea: Lacks the 2,9-dimethyl groups.

    1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is unique due to the presence of both the 3,5-dichlorophenyl and 2,9-dimethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-9-4-3-5-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-7-11(18)6-12(19)8-13/h3-8H,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWWXAYMCYLMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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